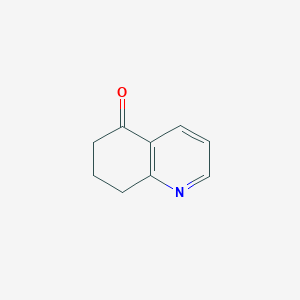

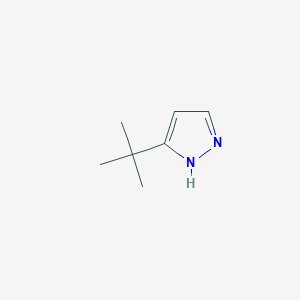

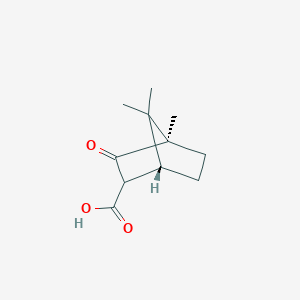

![molecular formula C6H5NO3S2 B105524 噻吩并[2,3-d]异噻唑-3(2H)-酮,2-甲基-,1,1-二氧化物 CAS No. 94040-09-2](/img/structure/B105524.png)

噻吩并[2,3-d]异噻唑-3(2H)-酮,2-甲基-,1,1-二氧化物

描述

Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide is a chemical compound that belongs to the family of thienoisothiazoles, a class of heterocyclic compounds containing sulfur and nitrogen atoms within a fused thiophene and isothiazole ring system. This compound and its derivatives have been studied for various applications, including their potential as H2-receptor antagonists, plant activators, and for their anti-inflammatory properties .

Synthesis Analysis

The synthesis of thieno[2,3-d]isothiazol-3(2H)-one derivatives often involves the cyclization of thiophene precursors with various functional groups. For instance, the synthesis of thieno[2,3-d]isothiazoles as potential plant activators was achieved by introducing an oxime and a methylthio group into a thiophene system, followed by cyclization upon conversion of the oxime into a more reactive oxime ester . Similarly, thieno[2,3-d]isothiazolium salts were synthesized from tetrahydrothiophene, demonstrating the versatility of thiophene derivatives as starting materials for constructing the thienoisothiazole core .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide is characterized by a fused ring system that includes a thiophene ring and an isothiazole ring. The presence of sulfur and nitrogen atoms within the ring system can significantly influence the electronic properties of the molecule, which in turn affects its reactivity and potential pharmacological activity .

Chemical Reactions Analysis

Thieno[2,3-d]isothiazol-3(2H)-one derivatives undergo various chemical reactions, including cyclization, alkylation, and thiation. For example, the temperature-controlled thiation of α-cyano-β-alkynyl carbonyl derivatives has been used to synthesize 2-aminothiophenes and thieno[2,3-c]isothiazoles . Additionally, the gas-phase thermolysis of thieno[3,2-e][1,2,4]triazines has been explored as a route towards different heterocyclic ring systems, including thieno[3,2-d]thiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]isothiazol-3(2H)-one derivatives are influenced by their molecular structure. The presence of the 1,1-dioxide group, for example, can impact the compound's solubility, stability, and reactivity. These properties are crucial for the potential application of these compounds in medicinal chemistry and other fields. The synthesis and properties of related compounds, such as 2H-4,6-dimethylpyrido[3,2-d]isothiazolin-3-one-1,1-dioxide, have been studied to provide insights into the behavior of this class of compounds .

科学研究应用

杂环化合物和药学意义

异噻唑,包括噻吩并[2,3-d]异噻唑-3(2H)-酮,2-甲基-,1,1-二氧化物,由于其显着的电子、机械和生物学特性,代表了杂环化学中的一个显着领域。这些化合物对于开发具有潜在药物应用的新型分子结构至关重要。最近的研究强调了它们在创建替代合成策略和探索新的治疗潜能中的作用,强调了它们在药物化学和药物设计中的重要性 (Alam,2019)。

噻吩衍生物的构效关系

对与异噻唑密切相关的噻吩衍生物的研究提供了对控制其生物学和治疗特性的构效关系的见解。尽管与噻吩并[2,3-d]异噻唑没有直接关系,但这些研究为理解噻吩环的修饰如何影响这些化合物的生物活性提供了一个框架,可能指导未来对噻吩并[2,3-d]异噻唑衍生物的研究 (Drehsen & Engel,1983)。

神经保护策略和分子基础

在脑血管卒中的背景下,对神经保护剂的研究探索了包括异噻唑衍生物在内的各种化合物。这些研究旨在确定可以预防卒中后继发性脑损伤的潜在治疗方法,表明噻吩并[2,3-d]异噻唑-3(2H)-酮,2-甲基-,1,1-二氧化物在神经保护中的潜在研究途径 (Karsy 等,2017)。

绿色合成和生物潜力

对 1,3-噻唑烷-4-酮及其类似物(包括异噻唑衍生物)的探索强调了这些化合物的生物潜力。这些研究重点关注绿色化学合成方法,强调了噻吩并[2,3-d]异噻唑衍生物的药理学重要性。他们强调了人们越来越有兴趣开发这些化合物用于治疗应用,利用可持续的合成方法来增强它们在药物化学中的适用性 (Santos 等,2018)。

光催化和环境应用

对用于环境修复的光催化过程的研究已经确定了异噻唑及其相关衍生物的潜在应用。这些化合物可能在污染物的降解中发挥作用,提供了一种通过光促进的化学反应来应对环境挑战的方法。此类研究表明噻吩并[2,3-d]异噻唑-3(2H)-酮,2-甲基-,1,1-二氧化物在环境科学中的多功能性,特别是在危险物质的光催化降解中 (Cantau 等,2007)。

安全和危害

属性

IUPAC Name |

2-methyl-1,1-dioxothieno[2,3-d][1,2]thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S2/c1-7-6(8)5-4(2-3-11-5)12(7,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQLGNGMRNSJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(S1(=O)=O)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434878 | |

| Record name | Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide | |

CAS RN |

94040-09-2 | |

| Record name | 2-Methylthieno(2,3-d)isothiazol-3(2H)-one 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094040092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLTHIENO(2,3-D)ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP3SC6ZD4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

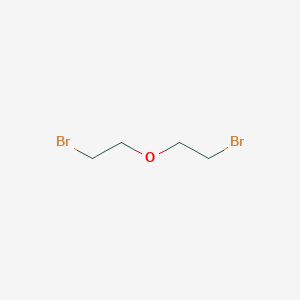

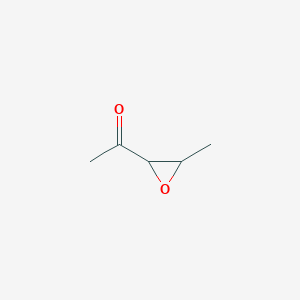

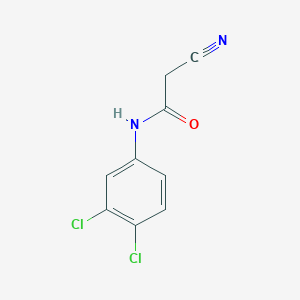

![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)

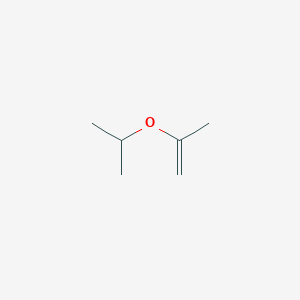

![Tricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B105459.png)